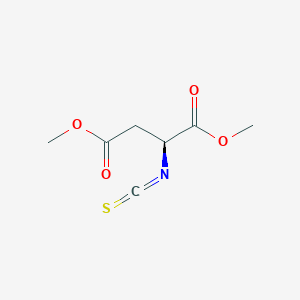

Dimethyl L-isothiocyanatosuccinate; 99%

Descripción general

Descripción

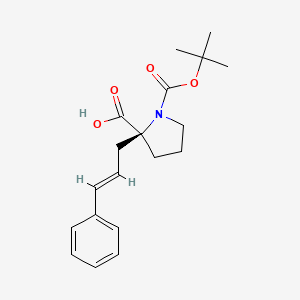

Dimethyl L-isothiocyanatosuccinate is a chemical compound with the molecular formula C7H9NO4S . It contains a total of 21 bonds: 12 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 isothiocyanate (aliphatic), and 2 esters (aliphatic) .

Synthesis Analysis

The synthesis of dimethyl succinate, a similar compound, has been analyzed and the process design is presented in a paper . The process analysis and design are based on experimental data (kinetics), information from open literature, and mathematical models and computer programs for process simulation and evaluation .Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Dimethyl L-isothiocyanatosuccinate molecule . It contains a total of 21 bonds, including 12 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 isothiocyanate (aliphatic), and 2 esters (aliphatic) .Aplicaciones Científicas De Investigación

Proteomics Research

Dimethyl L-isothiocyanatosuccinate: is utilized in proteomics , which is the large-scale study of proteins, their structures, and functions . The compound is employed as a biochemical reagent that can facilitate the identification and quantification of proteins during mass spectrometry-based proteomic analysis. Its reactivity with amino groups under mild conditions makes it suitable for labeling peptides and proteins, thereby aiding in the study of complex biological samples.

Biochemistry Applications

In biochemistry , Dimethyl L-isothiocyanatosuccinate serves as a precursor for synthesizing cell-permeable derivatives of itaconate . These derivatives are used to study the role of itaconate in biological systems, particularly its involvement in inflammation and immunity. Itaconate derivatives can modify cysteine residues on proteins, affecting processes like signal transduction and cell death, which are crucial for understanding cellular immune metabolism.

Pharmacological Research

The compound finds application in pharmacology as a reagent in the synthesis of various organic compounds, including thioureas and isothiocyanates . These synthesized compounds are then used to develop new drugs and study their interactions with biological targets. The versatility of Dimethyl L-isothiocyanatosuccinate in chemical reactions makes it a valuable tool in drug discovery and development.

Agricultural Science

In agriculture , research has shown that derivatives of itaconate, such as dimethyl itaconate, can influence host-directed antimicrobial responses against mycobacterial infections . While not directly related to Dimethyl L-isothiocyanatosuccinate, the study of its derivatives like dimethyl itaconate provides insights into developing new strategies for crop protection and enhancing plant immunity.

Materials Science

Materials science: benefits from the use of Dimethyl L-isothiocyanatosuccinate in the synthesis of polymers and small molecules that have potential applications in creating new materials . Its chemical properties allow for the modification of material surfaces, which can lead to the development of materials with improved characteristics, such as increased durability or specialized functionalities.

Environmental Science

Lastly, in environmental science , the compound’s derivatives are being explored for their potential in green chemistry applications . They could be used in the development of environmentally friendly solvents and processes that minimize the use of toxic chemicals, thereby reducing environmental pollution and promoting sustainability.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

dimethyl (2S)-2-isothiocyanatobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHDEBYHAZNXDQ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153442 | |

| Record name | Dimethyl isothiocyanatosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-dimethyl (2S)-2-isothiocyanatobutanedioate | |

CAS RN |

121928-38-9 | |

| Record name | Dimethyl isothiocyanatosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)

![Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat](/img/structure/B6336547.png)